molecular formula C8H9FO B1301785 2-Ethyl-4-fluorophenol CAS No. 398-71-0

2-Ethyl-4-fluorophenol

Cat. No. B1301785
CAS RN: 398-71-0
M. Wt: 140.15 g/mol
InChI Key: JKZWRPGOAAMNQY-UHFFFAOYSA-N
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Description

2-Ethyl-4-fluorophenol is a chemical compound that is part of a broader class of fluorophenols. These compounds are characterized by the presence of a fluorine atom attached to a phenolic ring, which can significantly alter the chemical and physical properties of the molecule. Although the specific compound this compound is not directly mentioned in the provided papers, the related compounds and their properties can give insights into its characteristics.

Synthesis Analysis

The synthesis of related fluorophenol compounds often involves nucleophilic aromatic substitution reactions where fluoride ions replace other functional groups on an aromatic ring. For instance, the synthesis of 4-[18F]fluorophenol is achieved through a two-step radiosynthesis starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, followed by deprotection to yield the desired product . Similarly, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate is synthesized from a bromophenyl precursor and ammonium acetate . These methods suggest that the synthesis of this compound could also be achieved through similar strategies, involving halogenated precursors and suitable leaving groups.

Molecular Structure Analysis

The molecular structure of fluorophenol derivatives is often characterized by X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal and molecular structures of mesogenic compounds related to this compound have been described, revealing the influence of fluoro substitution on torsion angles and packing patterns . The molecular structure of (E)-5-(diethylamino)-2-[(2-fluorophenylimino)methyl]phenol has been characterized by X-ray diffraction and supported by computational studies . These analyses are crucial for understanding the three-dimensional conformation and potential reactivity of this compound.

Chemical Reactions Analysis

Fluorophenols can participate in various chemical reactions, often serving as intermediates or synthons in the preparation of more complex molecules. The presence of the fluorine atom can influence the reactivity of the phenolic ring, as seen in the synthesis of herbicides where a fluoro analogue is prepared from a quinoxaline precursor . The reactivity of fluorophenols can also be studied through computational methods, such as DFT calculations, to predict reaction pathways and product stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenols are influenced by the presence of the fluorine atom, which can affect the molecule's polarity, boiling point, and solubility. Spectroscopic methods, including IR and UV/Vis spectroscopy, are used to characterize these properties . The compound 2-(4-fluorophenoxy) acetic acid, for example, was synthesized and its crystal structure elucidated, providing insights into its intermolecular interactions and packing modes . These studies are essential for understanding how this compound might behave in different environments and under various conditions.

Scientific Research Applications

Corrosion Inhibition

One significant application of derivatives related to 2-Ethyl-4-fluorophenol is in the field of corrosion inhibition. A study investigated the corrosion inhibition behavior of chalcone derivatives on mild steel in an acidic environment. These derivatives demonstrated high inhibition activities, with their adsorption on the mild steel surface following the Langmuir adsorption model. This research suggests that similar compounds, including those related to this compound, could be effective as corrosion inhibitors in industrial applications (Lgaz et al., 2017).

Radiopharmaceutical Synthesis

This compound and its derivatives have applications in radiopharmaceutical chemistry. For instance, 4-[18F]Fluorophenol, a compound closely related to this compound, serves as a versatile synthon for synthesizing more complex radiopharmaceuticals. This compound was synthesized in a no-carrier-added form, illustrating its potential in developing diagnostic agents (Ross et al., 2011).

Environmental Bioremediation

Research into the bioremediation of fluorophenols, a category including compounds like this compound, reveals the potential for environmental cleanup. A study on the glycosylation of fluorophenols by immobilized marine microalga demonstrated the conversion of these compounds into less harmful substances. This process suggests a viable method for the bioremediation of environments contaminated with fluorophenols and similar compounds (Shimoda & Hamada, 2010).

Fluoroionophores and Sensor Development

The development of fluoroionophores based on derivatives of this compound has implications for chemical sensing. A series of fluoroionophores from diamine-salicylaldehyde derivatives have shown spectra diversity when interacting with various metal cations, indicating their potential as metal ion sensors in both organic and semi-aqueous solutions (Hong et al., 2012).

Safety and Hazards

2-Ethyl-4-fluorophenol is considered hazardous. It can cause serious eye damage and is toxic to aquatic life . Precautionary measures include avoiding release to the environment, wearing eye protection and face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Biochemical Analysis

Biochemical Properties

2-Ethyl-4-fluorophenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key enzymes that interact with this compound is phenol hydroxylase, which catalyzes the hydroxylation of phenolic compounds. This interaction leads to the formation of fluorocatechol, a crucial intermediate in the degradation pathway of fluorinated phenols . Additionally, this compound can interact with other biomolecules such as superoxide dismutase and catalase, which are involved in oxidative stress responses . These interactions highlight the compound’s role in modulating oxidative stress and its potential use in studying oxidative stress-related biochemical pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In studies involving Chlorella pyrenoidosa, a type of green algae, exposure to this compound resulted in significant changes in cell growth and metabolism . The compound influenced cell signaling pathways by modulating the activities of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound affected gene expression related to photosynthetic pigments and glycerophospholipids, leading to enhanced growth and metabolic activity in the algae . These findings suggest that this compound can impact cellular metabolism and signaling pathways, making it a valuable tool for studying cellular responses to environmental stressors.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. The compound binds to phenol hydroxylase, facilitating the hydroxylation of the phenol ring and the subsequent formation of fluorocatechol . This reaction is a key step in the degradation pathway of fluorinated phenols. Additionally, this compound can modulate the activity of antioxidant enzymes such as superoxide dismutase and catalase, which play crucial roles in mitigating oxidative stress . These interactions highlight the compound’s ability to influence enzyme activity and biochemical pathways related to oxidative stress and phenol degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can be bioremoved by up to 70% after 240 hours of treatment in algal cultures . This bioremoval process is accompanied by changes in the activities of antioxidant enzymes and the accumulation of photosynthetic pigments and glycerophospholipids. These temporal effects suggest that this compound undergoes degradation and transformation over time, leading to dynamic changes in cellular responses and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rodents, varying dosages of the compound have been shown to influence its pharmacokinetics and toxicity . At lower dosages, this compound may exhibit beneficial effects on cellular metabolism and oxidative stress responses. At higher dosages, the compound can induce toxic effects, including oxidative damage and disruption of cellular function. These dosage-dependent effects highlight the importance of determining the optimal dosage for studying the compound’s biochemical properties and potential therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to the degradation of fluorinated phenols. The compound is metabolized through the catechol pathway, which involves the hydroxylation of the phenol ring by phenol hydroxylase to produce fluorocatechol . This intermediate is further metabolized by other enzymes, leading to the cleavage of the aromatic ring and the release of fluoride ions. These metabolic pathways are crucial for the biodegradation of fluorinated phenols and highlight the role of this compound in environmental bioremediation processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound may interact with binding proteins that influence its localization and accumulation within specific cellular compartments. These interactions are important for understanding the compound’s bioavailability and its potential effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through the recognition of targeting signals by cellular machinery These localization processes are important for the compound’s activity and function within the cell

properties

IUPAC Name

2-ethyl-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZWRPGOAAMNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371900
Record name 2-ethyl-4-fluorophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

398-71-0
Record name 2-Ethyl-4-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=398-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethyl-4-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 398-71-0
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